molecular formula C15H12BrN3O B3865982 N'-[(1E,2E)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide

N'-[(1E,2E)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide

Cat. No.: B3865982
M. Wt: 330.18 g/mol
InChI Key: SMEPYGYOHRXIGF-HWVXOFFASA-N
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Description

N’-[(1E,2E)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a bromo-substituted phenyl group and a pyridine ring, connected through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 2-bromo-3-phenylprop-2-en-1-aldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted hydrazones.

Scientific Research Applications

N’-[(1E,2E)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in its anti-mycobacterial activity, the compound may inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E,2E)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide stands out due to its specific bromo-substituted phenyl group, which can impart unique electronic and steric properties. This makes it a versatile compound for various chemical modifications and applications.

Properties

IUPAC Name

N-[(E)-[(E)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c16-13(10-12-6-2-1-3-7-12)11-18-19-15(20)14-8-4-5-9-17-14/h1-11H,(H,19,20)/b13-10+,18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEPYGYOHRXIGF-HWVXOFFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C=N\NC(=O)C2=CC=CC=N2)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E,2E)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(1E,2E)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide

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